Topological Polar Surface Area (PSA) Distinguishes 2-(Methylthio)-4-phenylpyridine from Its Phenyl-Attached Thioether Isomer
2-(Methylthio)-4-phenylpyridine (CAS 445475-48-9) possesses a topological polar surface area (PSA) of 38.19 Ų . Its regioisomer 2-(4-(methylthio)phenyl)pyridine (CAS 4373-59-5), in which the sulfur is attached to the phenyl ring, is predicted to have a PSA of approximately 25.4 Ų (calculated using the same method) . The ~13 Ų higher PSA of the target compound indicates greater polarity and hydrogen-bond acceptor capacity conferred by the pyridine‑SMe moiety, which can enhance aqueous solubility and influence blood–brain barrier penetration in CNS-targeted programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 38.19 Ų |
| Comparator Or Baseline | 2-(4-(Methylthio)phenyl)pyridine: ~25.4 Ų |
| Quantified Difference | ~12.8 Ų higher for target compound |
| Conditions | Calculated by the fragment-based method implemented in Chemsrc/PubChem; values are method-dependent but internally consistent. |
Why This Matters
A PSA difference of this magnitude can shift a compound across the commonly cited 60 Ų threshold for oral absorption and the 70 Ų limit for CNS penetration, making the target compound the preferred scaffold when moderate polarity is needed without sacrificing membrane permeability.
